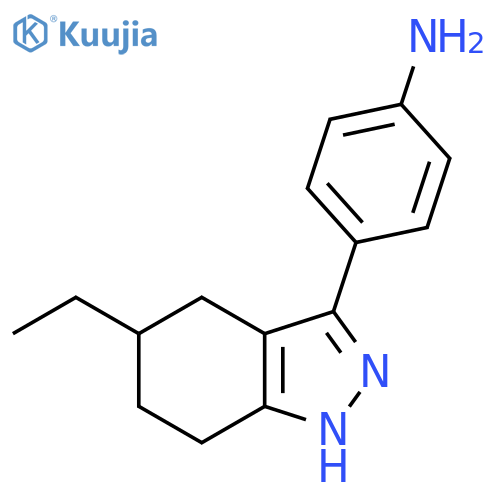

Cas no 2138037-19-9 (4-(5-ethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline)

4-(5-ethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline 化学的及び物理的性質

名前と識別子

-

- 4-(5-ethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline

- 2138037-19-9

- EN300-1154280

-

- インチ: 1S/C15H19N3/c1-2-10-3-8-14-13(9-10)15(18-17-14)11-4-6-12(16)7-5-11/h4-7,10H,2-3,8-9,16H2,1H3,(H,17,18)

- InChIKey: QDHFWOVNIPMOQG-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C(C3C=CC(=CC=3)N)=N1)CC(CC)CC2

計算された属性

- せいみつぶんしりょう: 241.157897619g/mol

- どういたいしつりょう: 241.157897619g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 54.7Ų

4-(5-ethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1154280-5.0g |

4-(5-ethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline |

2138037-19-9 | 5g |

$2110.0 | 2023-06-09 | ||

| Enamine | EN300-1154280-1.0g |

4-(5-ethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline |

2138037-19-9 | 1g |

$728.0 | 2023-06-09 | ||

| Enamine | EN300-1154280-0.5g |

4-(5-ethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline |

2138037-19-9 | 0.5g |

$699.0 | 2023-06-09 | ||

| Enamine | EN300-1154280-0.1g |

4-(5-ethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline |

2138037-19-9 | 0.1g |

$640.0 | 2023-06-09 | ||

| Enamine | EN300-1154280-10.0g |

4-(5-ethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline |

2138037-19-9 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1154280-0.05g |

4-(5-ethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline |

2138037-19-9 | 0.05g |

$612.0 | 2023-06-09 | ||

| Enamine | EN300-1154280-0.25g |

4-(5-ethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline |

2138037-19-9 | 0.25g |

$670.0 | 2023-06-09 | ||

| Enamine | EN300-1154280-2.5g |

4-(5-ethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline |

2138037-19-9 | 2.5g |

$1428.0 | 2023-06-09 |

4-(5-ethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline 関連文献

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

4-(5-ethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)anilineに関する追加情報

4-(5-Ethyl-4,5,6,7-Tetrahydro-1H-Indazol-3-Yl)Aniline: A Comprehensive Overview

4-(5-Ethyl-4,5,6,7-Tetrahydro-1H-Indazol-3-Yl)Aniline is a complex organic compound with the CAS registry number 2138037-19-9. This compound belongs to the class of indazole derivatives and has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. The molecule consists of an aniline moiety attached to a tetrahydroindazole ring system, which introduces a high degree of structural complexity and functional diversity.

The synthesis of 4-(5-Ethyl-4,5,6,7-Tetrahydro-1H-Indazol-3-Yl)Aniline involves a multi-step process that typically begins with the preparation of the indazole core. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, resulting in higher yields and improved purity. The introduction of the ethyl group at the 5-position of the indazole ring is crucial for stabilizing the molecule's conformation and enhancing its reactivity.

One of the most intriguing aspects of this compound is its potential as a building block for more complex molecules. Researchers have explored its use in constructing heterocyclic frameworks with applications in drug discovery and materials science. For instance, studies have shown that 4-(5-Ethyl-4,5,6,7-Tetrahydro-1H-Indazol-3-Yl)Aniline can serve as a precursor for bioactive compounds with potential anti-cancer and anti-inflammatory properties.

Recent research has also focused on the electronic properties of this compound. Computational studies using density functional theory (DFT) have revealed that the molecule exhibits unique electronic transitions due to its conjugated π-system. These findings suggest that 4-(5-Ethyl-4,5,6,7-Tetrahydro-1H-Indazol-3-Yl)Aniline could be utilized in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

In addition to its chemical significance, this compound has been studied for its biological activity. Preclinical studies indicate that 4-(5-Ethyl-4,5,6,7-Tetrahydro-1H-Indazol-3-Yl)Aniline demonstrates moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. While further research is needed to validate these findings, they highlight the potential of this compound in therapeutic development.

The development of novel synthetic methodologies for 4-(5-Ethyl-4,5,6,7-Tetrahydro-1H Indazol 3 Yl Aniline has been a focal point for chemists worldwide. Recent breakthroughs include the use of catalytic asymmetric synthesis to construct chiral derivatives of this compound. These advancements not only enhance the molecule's versatility but also pave the way for its application in enantioselective reactions.

Furthermore, the environmental impact of synthesizing this compound has been a topic of interest. Researchers have developed eco-friendly synthesis routes that minimize waste generation and reduce energy consumption. These sustainable practices align with global efforts to promote green chemistry and reduce ecological footprints.

In conclusion, 4-(5-Ethyl 4 5 6 7 Tetrahydro 1H Indazol 3 Yl Aniline is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional properties make it an invaluable tool for researchers in chemistry and related fields. As ongoing studies continue to uncover new insights into its potential uses and mechanisms of action,this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.

2138037-19-9 (4-(5-ethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline) 関連製品

- 1095632-67-9(3-(hydroxyamino)-3-imino-N-methyl-N-tetrahydrothiophen-3-yl-propanamide)

- 674305-60-3(2-(6-amino-2-{2-(2-hydroxyethoxy)ethylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol)

- 2227681-49-2(methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate)

- 1873897-11-0(1-Oxaspiro[2.3]hexane-2-carboxylic acid, 4,4-dimethyl-2-propyl-, ethyl ester)

- 2680561-83-3(3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1807206-13-8(4-Chloro-2-iodo-5-nitropyridine)

- 1807071-14-2(Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate)

- 896349-52-3(N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide)

- 2171629-65-3(3-cyclopropyl-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid)

- 1806626-83-4(Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate)